2-Chloro-6-fluoroanisole

Agrochemical Intermediates Herbicide Synthesis Synthetic Auxin

2-Chloro-6-fluoroanisole (2-CFA, CAS 53145-38-3) is an ortho-chloro, ortho-fluoro-substituted methoxybenzene with molecular formula C₇H₆ClFO and molecular weight 160.57 g/mol. It is a clear colorless liquid at ambient temperature with a predicted boiling point of 186.4±20.0 °C at 760 mmHg and density of 1.239±0.06 g/cm³.

Molecular Formula C7H6ClFO
Molecular Weight 160.57 g/mol
CAS No. 53145-38-3
Cat. No. B1586750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-fluoroanisole
CAS53145-38-3
Molecular FormulaC7H6ClFO
Molecular Weight160.57 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC=C1Cl)F
InChIInChI=1S/C7H6ClFO/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3
InChIKeyQASFEHCRPLPGES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-fluoroanisole CAS 53145-38-3: Technical Baseline and Procurement Context for Halogenated Anisole Intermediates


2-Chloro-6-fluoroanisole (2-CFA, CAS 53145-38-3) is an ortho-chloro, ortho-fluoro-substituted methoxybenzene with molecular formula C₇H₆ClFO and molecular weight 160.57 g/mol [1]. It is a clear colorless liquid at ambient temperature with a predicted boiling point of 186.4±20.0 °C at 760 mmHg and density of 1.239±0.06 g/cm³ . The compound serves as a dual-halogenated aromatic building block wherein the methoxy group provides electronic activation while the chlorine and fluorine substituents at the 2- and 6-positions confer distinct regioselectivity and reactivity profiles compared to mono-halogenated or non-fluorinated anisole derivatives . In industrial supply chains, 2-CFA is commercially available in purities ranging from 97% to ≥98% . Its primary documented industrial application is as an essential intermediate in the synthesis of the synthetic auxin herbicide halauxifen-methyl (commercial name Arylex™) [2].

Why 2-Chloro-6-fluoroanisole Cannot Be Replaced by Generic 2-Chloroanisole or 2-Fluoroanisole: Procurement Implications


Substituting 2-chloro-6-fluoroanisole with a mono-halogenated analog (e.g., 2-chloroanisole or 2-fluoroanisole) or a regioisomer (e.g., 2-chloro-4-fluoroanisole) in established synthetic pathways introduces quantifiable risks to reaction outcomes. The 2,6-disubstitution pattern establishes a unique electronic and steric environment that dictates regioselectivity in directed ortho-metalation (DoM) and subsequent functionalization [1]. Mono-halogenated analogs lack the synergistic directing effects of the dual-halogen pattern, leading to alternative lithiation sites or competitive side reactions. Regioisomers such as 2-chloro-4-fluoroanisole exhibit distinct nitration regioselectivity, predominantly yielding 2-chloro-4-fluoro-6-nitroanisole under standard conditions, a product profile that differs from the 2,6-analog . Furthermore, the C-Cl versus C-Br bond energy differential (402 kJ·mol⁻¹ vs. 339 kJ·mol⁻¹) directly impacts cross-coupling catalyst selection and reaction economics: aryl chlorides require more robust catalytic systems but offer substantial raw material cost advantages over bromides and iodides in industrial-scale applications [2]. Generic substitution without re-optimization of the entire synthetic sequence risks yield erosion, impurity profile alteration, and regulatory re-qualification burden.

2-Chloro-6-fluoroanisole: Quantitative Comparative Evidence for Scientific Selection Against Closest Analogs


Synthetic Utility: 2-Chloro-6-fluoroanisole as the Documented Intermediate for Halauxifen-Methyl (Arylex™) Synthesis

Chinese Patent CN103787846A explicitly identifies 2-chloro-6-fluoroanisole as the critical starting material for synthesizing the herbicide halauxifen-methyl (commercial name Arylex™ active) [1]. In contrast, 2-chloro-4-fluoroanisole (CAS 2267-25-6) is primarily cited as an intermediate for generic fluorinated drug candidates and cross-coupling studies rather than as a precursor to any named commercial agrochemical product . The 2,6-isomer's specific substitution pattern is structurally required for the halauxifen-methyl scaffold, where the chlorine and fluorine occupy positions that correspond to the target molecule's halogenation pattern, enabling a convergent synthetic route with fewer protection/deprotection steps compared to alternative regioisomeric starting materials.

Agrochemical Intermediates Herbicide Synthesis Synthetic Auxin

Boronic Acid Derivatization Yield: 2-Chloro-6-fluoroanisole Lithiation-Borylation Performance

2-Chloro-6-fluoroanisole undergoes regioselective lithiation at the position between the methoxy and fluorine substituents, followed by reaction with trimethyl borate to afford (4-chloro-2-fluoro-3-methoxy-phenyl)boronic acid in 93% isolated yield under optimized conditions . This high yield is attributable to the synergistic ortho-directing effects of the methoxy group and the fluorine atom, which collectively direct deprotonation to a specific site while the chlorine substituent exerts a weaker deactivating influence. For comparative context, the same patent (US20120232311A1) describing methods for forming boronic acids from halogenated anisoles reports that 2-chloro-6-fluoroanisole is the preferred substrate for producing the specific 2-fluoro-3-substituted-4-chlorophenylboronic acid derivatives required for herbicide synthesis [1].

Organometallic Chemistry Boronic Ester Synthesis Lithiation

C-Cl Bond Strength and Industrial Economics: Chloride vs. Bromide Comparative Assessment

The C-Cl bond in 2-chloro-6-fluoroanisole has a bond dissociation energy of 402 kJ·mol⁻¹, compared to 339 kJ·mol⁻¹ for the C-Br bond in the corresponding 2-bromo-6-fluoroanisole (CAS 845829-94-9, MW 205.02 g/mol) [1]. While this higher bond energy necessitates more active catalyst systems for cross-coupling reactions (typically requiring specialized Pd or Ni catalysts with electron-rich phosphine ligands or N-heterocyclic carbenes), it also confers a critical procurement advantage: aryl chlorides are substantially less expensive per mole than aryl bromides in industrial quantities due to more abundant and cost-effective chlorinating reagents versus brominating agents [2]. The trade-off—higher catalyst cost versus lower substrate cost—makes 2-chloro-6-fluoroanisole economically favorable for processes where the overall cost is substrate-limited rather than catalyst-limited, particularly in high-volume agrochemical manufacturing.

Cross-Coupling Economics Aryl Halide Reactivity Process Chemistry

Lipophilicity Profile: LogP Comparison of 2-Chloro-6-fluoroanisole with Non-Fluorinated Analogs

2-Chloro-6-fluoroanisole exhibits an ACD/LogP value of 2.24 (predicted) and an XLogP3-AA value of 2.6 . This lipophilicity value is notably lower than what would be predicted for non-fluorinated chloro-substituted anisoles due to the strong electron-withdrawing effect of the ortho-fluorine substituent. Fluorine substitution in aromatic systems is a well-established strategy for modulating lipophilicity while maintaining or enhancing metabolic stability: the C-F bond is the strongest single bond carbon can form, and fluorine's high electronegativity (3.98) causes bond polarization that can reduce overall logP compared to non-fluorinated analogs while paradoxically improving membrane permeability due to altered hydrogen bonding patterns . In a molecular matched-pair analysis comparing fluorine and chlorine effects on pharmaceutical systems, fluorine substitution was shown to produce a distinct lipophilicity/solubility/metabolic stability profile that differs from chlorine substitution [1].

Drug Design ADME Properties Physicochemical Characterization

2-Chloro-6-fluoroanisole: Validated Application Scenarios Based on Comparative Evidence


Agrochemical Manufacturing: Halauxifen-Methyl (Arylex™) Intermediate Synthesis

2-Chloro-6-fluoroanisole is the explicitly designated starting material for synthesizing the commercial herbicide halauxifen-methyl (Arylex™ active), as documented in Chinese Patent CN103787846A [1]. Arylex is a synthetic auxin herbicide commercialized by Corteva Agriscience (formerly Dow AgroSciences), effective at application rates as low as 6 grams of active ingredient per hectare [2]. Procurement of 2-chloro-6-fluoroanisole for this application is non-negotiable: alternative regioisomers such as 2-chloro-4-fluoroanisole lack the requisite halogenation pattern for the target molecule and cannot be substituted without fundamentally redesigning the synthetic sequence. This scenario represents the highest-stakes procurement context, where compound identity verification and regioisomer purity are critical quality parameters.

Organometallic Synthesis: High-Yield Boronic Acid and Boronate Ester Preparation

2-Chloro-6-fluoroanisole undergoes regioselective lithiation at the 3-position (between methoxy and fluorine) followed by reaction with trimethyl borate to afford the corresponding boronic acid in 93% isolated yield [1]. This high-yielding transformation makes the compound a valuable precursor for Suzuki-Miyaura cross-coupling partners in both discovery and process chemistry settings. The boronic acid derivative—(4-chloro-2-fluoro-3-methoxy-phenyl)boronic acid—is itself an intermediate for herbicide synthesis, as described in US20120232311A1 [2]. The economic advantage of using the chloro-substrate (lower raw material cost) combined with the high lithiation-borylation yield provides a favorable cost-per-kilogram profile for downstream boronic acid production.

Medicinal Chemistry: Fluorinated Scaffold for Metabolic Stability Optimization

The dual-halogen substitution pattern of 2-chloro-6-fluoroanisole, combined with its moderate LogP (ACD/LogP 2.24), positions this compound as a useful building block for medicinal chemistry programs seeking to modulate lipophilicity and metabolic stability [1]. Fluorine substitution in aromatic rings is a validated strategy for blocking cytochrome P450-mediated oxidative metabolism at the fluorinated position, potentially extending compound half-life and reducing clearance [2]. The ortho-fluoro, ortho-chloro arrangement offers a unique electronic profile that can influence binding interactions while maintaining a molecular weight of only 160.57 g/mol—favorable for fragment-based drug discovery and lead optimization campaigns targeting Lipinski-compliant chemical space.

Industrial-Scale Cross-Coupling Process Development

For process chemists developing cost-optimized Suzuki, Heck, or Sonogashira cross-coupling reactions, 2-chloro-6-fluoroanisole presents the classic aryl chloride economics trade-off: higher C-Cl bond energy (402 kJ·mol⁻¹) requires more active/expensive catalyst systems compared to bromides (339 kJ·mol⁻¹), but the substrate cost advantage of chlorides over bromides scales favorably with production volume [1]. This compound is particularly suitable for applications where catalyst loading can be minimized through ligand optimization, or where the overall process economics are substrate-limited rather than catalyst-limited. The presence of the ortho-fluorine also provides an additional handle for regioselective functionalization via directed ortho-metalation [2], offering orthogonal reactivity to the C-Cl bond.

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